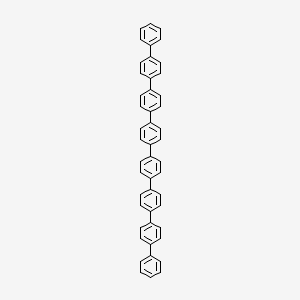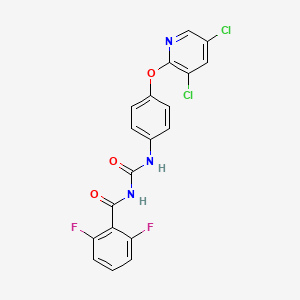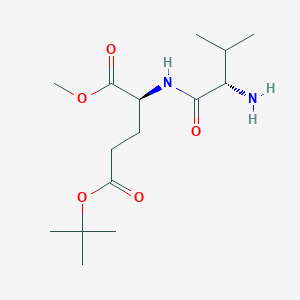![molecular formula C14H37ISi4 B14474802 {[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) CAS No. 70590-01-1](/img/structure/B14474802.png)
{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) is an organosilicon compound characterized by the presence of silicon atoms bonded to both iodine and trimethylsilyl groups. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. Organosilicon compounds like this one are widely used in various fields, including organic synthesis, materials science, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of diethyl(iodo)silane with trimethylsilyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Diethyl(iodo)silane+Trimethylsilyl chloride→[Diethyl(iodo)silyl]methanetriyltris(trimethylsilane)
The reaction is usually conducted at low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product .
Industrial Production Methods
Industrial production of {[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) involves scaling up the laboratory synthesis methods. Large-scale reactors equipped with temperature control and inert atmosphere are used to carry out the reaction. The product is then purified using distillation or chromatography techniques to obtain the pure compound .
化学反应分析
Types of Reactions
{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding silanes or siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a protective group in biochemical synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用机制
The mechanism of action of {[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) involves the formation of reactive intermediates that facilitate various chemical transformations. The silicon-iodine bond is highly reactive, allowing for easy substitution reactions. The trimethylsilyl groups provide steric protection and enhance the stability of the compound. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
Trimethylsilane: Similar in structure but lacks the iodine atom.
Triethylsilane: Contains ethyl groups instead of trimethylsilyl groups.
Tris(trimethylsilyl)silane: A radical-based reducing agent with similar reactivity.
Uniqueness
{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) is unique due to the presence of both iodine and trimethylsilyl groups, which impart distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis and materials science .
属性
CAS 编号 |
70590-01-1 |
|---|---|
分子式 |
C14H37ISi4 |
分子量 |
444.69 g/mol |
IUPAC 名称 |
diethyl-iodo-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C14H37ISi4/c1-12-19(15,13-2)14(16(3,4)5,17(6,7)8)18(9,10)11/h12-13H2,1-11H3 |
InChI 键 |
IQNOYDDUYPZGDY-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)




![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)






![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)

